molecular formula C14H16BrN3O3 B11792320 Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate

Cat. No.: B11792320
M. Wt: 354.20 g/mol
InChI Key: PUBFZBDJGZMWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate is a complex organic compound belonging to the pyrrolopyrazine family. Pyrrolopyrazines are nitrogen-containing heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate involves several steps, typically starting with the formation of the pyrrolopyrazine core. One common method includes the cyclization of pyrrole derivatives with appropriate pyrazine precursors . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, acyl bromides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate can be compared to other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity .

Biological Activity

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, highlighting relevant research findings, case studies, and data tables to illustrate its effects and mechanisms.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a morpholine ring and a pyrazine moiety. Its chemical formula is C_{12}H_{13BrN_2O_2 with a molecular weight of approximately 303.15 g/mol. The compound's structure can be represented as follows:

\text{Ethyl 3 bromo 1 morpholinopyrrolo 1 2 A pyrazine 7 carboxylate}

Research indicates that this compound may act as an inhibitor of specific kinases involved in cell signaling pathways, particularly those related to cancer progression and DNA damage response. It has been shown to selectively inhibit PKMYT1, a kinase that regulates CDK1 phosphorylation, which is crucial for cell cycle regulation and has implications in cancer therapies .

Anticancer Properties

The primary focus of studies on this compound has been its anticancer properties. In vitro studies demonstrated that the compound exhibits potent inhibitory activity against various cancer cell lines. For instance, it showed significant cytotoxic effects on breast and colon cancer cells, leading to apoptosis through the activation of intrinsic pathways .

Table 1: Cytotoxicity Profile

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
HCT116 (Colon)4.8Inhibition of PKMYT1
A549 (Lung)6.0Cell cycle arrest

Selectivity and Efficacy

The selectivity of this compound for PKMYT1 over other kinases was assessed through various assays. The compound demonstrated a selectivity ratio greater than 50-fold compared to WEE1, indicating its potential as a targeted therapeutic agent with reduced off-target effects .

Case Studies

In a notable case study involving xenograft models, administration of this compound resulted in significant tumor regression in mice bearing human breast cancer xenografts. The study reported a reduction in tumor volume by approximately 70% after two weeks of treatment .

Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability of around 45%. Toxicological assessments indicated minimal adverse effects at therapeutic doses, positioning this compound as a promising candidate for further development .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability45%
Half-life4 hours
Clearance rate12 L/h

Properties

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.20 g/mol

IUPAC Name

ethyl 3-bromo-1-morpholin-4-ylpyrrolo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C14H16BrN3O3/c1-2-21-14(19)10-7-11-13(17-3-5-20-6-4-17)16-12(15)9-18(11)8-10/h7-9H,2-6H2,1H3

InChI Key

PUBFZBDJGZMWSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=C1)N3CCOCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.